Atractylenolide Ii

Description

Botanical Origin and Ethnomedicinal Significance of Atractylenolide II

This compound is primarily sourced from the dried rhizomes of Atractylodes macrocephala Koidz., a perennial herbaceous plant belonging to the Asteraceae family sciopen.com. This plant, known as "Baizhu" in China, is characterized by its thick, cylindrical rhizomes . Atractylodes lancea DC., also a member of the Asteraceae family and known as "Cangzhu" in China, is another significant source of atractylenolides, including this compound ontosight.aimdpi.comnih.gov. The rhizomes of these plants are typically collected in winter after growing for more than two years sci-hub.se.

The plants of the Atractylodes genus have a long history of use in traditional East Asian medicine, including in China, Japan, and Korea mdpi.com. Their rhizomes are considered valuable medicinal herbs . In traditional Chinese medicine (TCM), Atractylodes macrocephala is traditionally used to invigorate the spleen, replenish qi, and eliminate dampness . Atractylodes lancea is also used in TCM with properties related to eliminating dampness and invigorating the spleen nih.gov. These traditional uses form the basis for contemporary research into the pharmacological properties of compounds like this compound.

Overview of this compound's Multifaceted Biological Activities

Contemporary research has revealed a range of biological activities associated with this compound. It is recognized as a sesquiterpene lactone with a guaiane (B1240927) skeleton ontosight.ainih.gov. Studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory, antioxidant, and cytotoxic activities ontosight.ai.

Detailed research findings indicate that this compound can inhibit the production of pro-inflammatory mediators, suggesting its potential in addressing inflammatory conditions ontosight.ai. Furthermore, it has been shown to possess antioxidant properties, which may contribute to protective effects against disorders linked to oxidative stress ontosight.ai.

In the context of cancer research, this compound has demonstrated cytotoxic effects against certain cancer cell lines ontosight.ai. For instance, studies on human gastric carcinoma cell lines (HGC-27 and AGS) have shown that this compound can significantly inhibit cell proliferation, reduce motility, and induce apoptosis in a dose- and time-dependent manner nih.gov. This anti-tumor effect is suggested to involve the modulation of signaling pathways such as Akt/ERK nih.gov. Another study indicated that this compound suppresses glycolysis and induces apoptosis in endometrial cancer cells by blocking the PADI3-ERK signaling pathway mdpi.com. Research also suggests that this compound, particularly in combination with Interferon-γ, may ameliorate colorectal cancer progression by blocking the NF-κB p65/PD-L1 pathway nih.gov.

Beyond its anti-inflammatory and anti-cancer potential, this compound is also being investigated for other effects. Atractylenolides, including this compound, have been implicated in regulating glucose and lipid metabolism researchgate.net. Additionally, some research suggests a role in protecting against bone loss by blocking osteoclast differentiation mdpi.com.

The diverse biological activities of this compound underscore its significance as a compound of interest in the search for novel therapeutic agents ontosight.ai.

Here is a summary of some reported biological activities of this compound:

| Biological Activity | Research Area |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators ontosight.ai |

| Antioxidant | Protection against oxidative stress ontosight.ai |

| Cytotoxic/Anti-cancer | Inhibition of proliferation, induction of apoptosis in cancer cells ontosight.ainih.govmdpi.comnih.gov |

| Metabolic Regulation | Involvement in glucose and lipid metabolism researchgate.net |

| Bone Health | Potential in blocking osteoclast differentiation mdpi.com |

Historical Context of this compound in Traditional Medicinal Systems

The historical use of this compound is intrinsically linked to the long-standing traditions of utilizing the rhizomes of Atractylodes species in East Asian medicine. Atractylodes macrocephala, the primary source of this compound, has been a cornerstone of traditional Chinese medicine for centuries . Its use dates back over 2000 years, first appearing in "The Shen Nong Ben Cao Jing," considered the first Chinese Pharmacopoeia nih.govnih.gov.

In TCM, Atractylodes macrocephala (Baizhu) has been historically employed as a tonic agent for treating various ailments, including gastrointestinal dysfunction, and has been used in formulations aimed at strengthening the spleen and supplementing Qi . Atractylodes lancea (Cangzhu) also has a history of use in TCM, as well as in traditional Korean and Japanese medicine, where it has been prescribed for conditions such as rheumatic diseases, digestive disorders, and fever mdpi.comnih.gov.

While traditional practices utilized the whole rhizome or extracts, the therapeutic effects observed in these systems are attributed, in part, to the presence of bioactive compounds like this compound mdpi.com. The historical efficacy and widespread use of Atractylodes species in traditional medicine have provided the impetus for modern scientific investigation into the specific compounds responsible for these effects, leading to the isolation and study of this compound. This historical context highlights the ethnomedicinal significance that underpins the contemporary biomedical research into this compound.

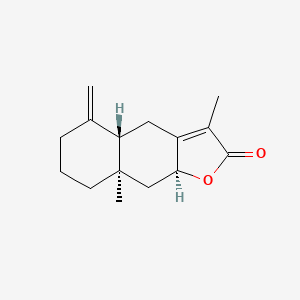

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBLUDOOFOBPO-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315809 | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-14-4 | |

| Record name | Atractylenolide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Structural Analogs of Atractylenolide Ii

Biosynthetic Pathways of Sesquiterpene Lactones in Atractylodes Species

The biosynthesis of sesquiterpenes in plants generally proceeds via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor for sesquiterpenes. While the detailed enzymatic steps specific to atractylenolide II biosynthesis in Atractylodes species are still under investigation, research suggests a tentative pathway involving the oxidation of atractylon (B190628) to atractylenolide III, which can then undergo dehydration to form atractylenolide I. researchgate.netnih.gov This indicates a close biosynthetic relationship and potential interconversion between atractylenolide I, II, and III within the plant. researchgate.netnih.govmdpi.com Oxidative enzymes, such as cytochrome P450, are proposed to play a role in the transformation of atractylenolides within the plant. nih.govacs.org

Identification and Research on this compound Isomers and Derivatives

Phytochemical investigations of Atractylodes species have led to the isolation and identification of numerous sesquiterpenoids, including several structurally related to this compound. mdpi.comresearchgate.net Atractylenolide I, II, and III are considered the primary focus of research among the atractylenolide compounds and share a common tricyclic structure. mdpi.com

Atractylenolide I

Atractylenolide I is a sesquiterpene lactone found in Atractylodes species like A. japonica, A. lancea, and A. macrocephala. mdpi.comnih.govscienceopen.commdpi.com It has a molecular formula of C₁₅H₁₈O₂ and a molecular weight of 230.30 g/mol . nih.govd-nb.info Research on atractylenolide I has explored its various biological activities. mdpi.comnih.gov

Atractylenolide III

Atractylenolide III is another biologically active sesquiterpene compound isolated from the roots of Atractylodes macrocephala. cenmed.com Its molecular formula is C₁₅H₂₀O₃ and its molecular weight is 248.32 g/mol . d-nb.infocenmed.comsigmaaldrich.com Structurally, it is related to this compound, and studies suggest that this compound can be oxidized to atractylenolide III within the plant. researchgate.netnih.govmdpi.com Atractylenolide III has been the subject of research into its potential therapeutic applications. researchgate.netontosight.aifrontiersin.org

Bithis compound

Bithis compound is a bisesquiterpenoid lactone that has been isolated from the rhizomes of Atractylodes macrocephala. tandfonline.comfigshare.com It is considered a dimer of atractylenolides and represents a relatively novel type of natural product. tandfonline.com Its molecular formula is C₃₄H₄₂O₈ and it has a molecular weight of 601.2763 g/mol ([M + Na]⁺). tandfonline.com The structure and relative configuration of bithis compound have been elucidated using spectroscopic methods, including NMR and HRESIMS. tandfonline.comfigshare.comsciencegate.app

Other Identified Sesquiterpenoids Structurally Related to this compound

Beyond atractylenolide I, II, III, and bithis compound, various other sesquiterpenoids structurally related to this compound have been identified in Atractylodes species. These include, but are not limited to, atractylenolide IV, atractylenolide V, atractylenolide VI, atractylenolide VII, 13-hydroxyl-atractylenolide II, 4-ketone-atractylenolide III, 8β-methoxyatractylenolide, and 8-epiasterolid. sci-hub.sejst.go.jpmdpi.comresearchgate.netresearchgate.netsemanticscholar.org These compounds, predominantly of the eudesmane-type, contribute to the complex phytochemical profile of Atractylodes rhizomes. jst.go.jpmdpi.com Their structures have been elucidated through extensive spectroscopic analysis. jst.go.jpmdpi.comresearchgate.netsemanticscholar.org

Here is a table summarizing the key atractylenolides discussed and their PubChem CIDs:

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| Atractylenolide I | 5321018 | C₁₅H₁₈O₂ | 230.30 |

| This compound | 14448070 | C₁₅H₂₀O₂ | 232.32 |

| Atractylenolide III | 155948 | C₁₅H₂₀O₃ | 248.32 |

| Bithis compound | Not readily available in search results, but molecular formula C₃₄H₄₂O₈ mentioned tandfonline.com | C₃₄H₄₂O₈ | ~578.7 |

Research into these related sesquiterpenoids continues to expand the understanding of the chemical diversity and potential bioactivity within the Atractylodes genus. jst.go.jpmdpi.comresearchgate.net

Pharmacological Efficacy and Therapeutic Potential of Atractylenolide Ii

Antineoplastic and Anticancer Activities of Atractylenolide II

This compound (AT-II), a primary bioactive sesquiterpenoid isolated from the traditional medicinal herb Atractylodes macrocephala, has demonstrated significant pharmacological efficacy across a spectrum of cancer models. Research highlights its potential as an antineoplastic agent, capable of inhibiting cancer cell proliferation, migration, and survival through the modulation of various critical signaling pathways. Its activities have been observed in numerous cancer types, including those of the colon, skin, stomach, prostate, endometrium, and brain.

Efficacy in Colorectal Carcinoma Models

This compound has shown notable inhibitory effects against colorectal cancer (CRC) in both in vitro and in vivo settings. Studies on human colorectal cancer cell lines, such as HT29 and HCT15, have revealed that AT-II can significantly impede cell growth and migration. scienceasia.org When combined with interferon-gamma (IFN-γ), AT-II synergistically enhances the anti-tumor effects. scienceasia.org

The mechanisms underlying its efficacy in CRC are multifaceted. One key pathway involves the disruption of the LncRNA XIST/miR-30a-5p/ROR1 signaling axis, which plays a role in chemoresistance. By modulating this pathway, AT-II can slow the viability and proliferation of colorectal cancer cells and potentially improve the efficacy of conventional chemotherapy treatments. primescholars.comnih.gov

Furthermore, AT-II has been found to suppress CRC progression by inhibiting the NF-kB p65/PD-L1 signaling pathway. scienceasia.org This mechanism is crucial for tumor immunotherapy, as it can lead to reduced tumor growth and metastasis, accompanied by increased lymphocyte infiltration into the tumor microenvironment. scienceasia.org In combination with Astragaloside, this compound also suppresses STAT3 activation by inhibiting the IL-6Rα/STAT3 pathway in HCT-116 cells. altogenlabs.com In vivo studies using HCT15 xenograft models have confirmed that AT-II, particularly in combination with IFN-γ, significantly inhibits tumor growth and lung metastases. scienceasia.org

Table 1: Effects of this compound on Colorectal Carcinoma Models

| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|---|---|---|

| HT29, HCT15 | Inhibited cell growth and migration; Synergistic effect with IFN-γ. | NF-kB p65/PD-L1, p38 MAPK, FAK, Wnt/β-catenin, Smad | scienceasia.org |

| SW480, HCT116, LoVo, SW620 | Reversed chemoresistance; Slowed cell viability and proliferation. | LncRNA XIST/miR-30a-5p/ROR1 | primescholars.comnih.gov |

Efficacy in Melanoma Cell Lines and Xenografts

In melanoma, this compound has been identified as a potent inhibitor of cancer cell growth and survival. In vitro studies on B16 and A375 melanoma cells demonstrated that AT-II induces apoptosis and reduces cell proliferation. medchemexpress.comchemsrc.com The compound arrests the cell cycle in the G1 phase, a process associated with the activation of p38 and the inactivation of ERK and Akt signaling molecules. chemsrc.commdpi.com The pro-apoptotic effects of AT-II in melanoma appear to be dependent on p53. mdpi.com

A significant mechanism of action for AT-II in melanoma is the inhibition of the STAT3 signaling pathway. medchemexpress.commdpi.comnih.gov Research has shown that AT-II treatment reduces the phosphorylation of both STAT3 and its upstream activator, Src. medchemexpress.comnih.gov This leads to a decrease in the expression of STAT3-regulated anti-apoptotic proteins like Mcl-1 and Bcl-xL. medchemexpress.comnih.gov Overexpression of a constitutively active form of STAT3 was found to diminish the anti-proliferative and apoptotic effects of AT-II, confirming the pathway's importance. medchemexpress.comnih.gov

The anti-melanoma activity of AT-II has been validated in vivo. In a B16 xenograft mouse model, oral administration of AT-II significantly inhibited tumor growth. altogenlabs.commedchemexpress.comchemsrc.com Analysis of the xenograft tumors revealed that the compound successfully inhibited the activation of STAT3 and Src, consistent with the in vitro findings. medchemexpress.comnih.gov

Table 2: Effects of this compound on Melanoma Models

| Model Type | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|---|---|---|

| B16 & A375 Cell Lines | Induced apoptosis and reduced proliferation; Inhibited STAT3 signaling. | STAT3, Src, Mcl-1, Bcl-xL | medchemexpress.comnih.gov |

| B16 Cell Line | Induced G1 phase cell cycle arrest and apoptosis. | p38, ERK, Akt, p53 | chemsrc.commdpi.com |

Effects on Gastric Carcinoma Progression

This compound demonstrates significant anti-tumor effects in human gastric carcinoma. scienceasia.orgmdpi.com Studies utilizing gastric carcinoma cell lines HGC-27 and AGS have shown that AT-II effectively inhibits cell proliferation and motility. mdpi.com The compound induces apoptosis by modulating the expression of key apoptosis-related proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. mdpi.com

The molecular mechanism behind these effects involves the dual inhibition of the Ras/ERK and PI3K/Akt signaling pathways. mdpi.com These pathways are fundamental to cell growth, survival, and proliferation, and their suppression by AT-II is a key contributor to its anti-cancer activity in gastric carcinoma cells. mdpi.com Previous research also indicated that AT-II can induce cell cycle arrest in gastric cancer cells. scienceasia.org

Table 3: Effects of this compound on Gastric Carcinoma Models

| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|

Impact on Prostate Cancer Cells

The therapeutic potential of this compound extends to prostate cancer, where it has been shown to suppress cell proliferation and induce apoptosis in human prostate cancer cell lines DU145 and LNCaP. mdpi.comnih.gov A notable aspect of its action is its selectivity, as it shows significant inhibitory effects on cancer cells while having no significant impact on the normal prostate cell line BPH1. nih.govresearchgate.net

AT-II induces cell cycle arrest in the G2/M phase in prostate cancer cells. mdpi.comnih.gov The underlying mechanisms are linked to the inhibition of the Androgen Receptor (AR) and the JAK2/STAT3 signaling pathways. mdpi.comnih.govresearchgate.net By inhibiting the constitutive activation of STAT3, AT-II disrupts a key survival pathway for cancer cells. nih.gov Furthermore, virtual docking studies suggest that AT-II has the potential to bind to and inhibit AR ligand activity, which is critical for the growth of many prostate cancers. frontiersin.org

Table 4: Effects of this compound on Prostate Cancer Models

| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|

Modulation of Endometrial Cancer Cell Growth and Apoptosis

In endometrial cancer, this compound has been found to significantly suppress cancer cell proliferation and glycolysis while inducing apoptosis. chemsrc.com In studies using the endometrial cancer cell lines RL95-2 and AN3CA, AT-II inhibited cell viability in a time- and dose-dependent manner. chemsrc.commdpi.com RL95-2 cells appeared to be more sensitive to the compound than AN3CA cells. chemsrc.commdpi.com

The mechanism of action involves the inactivation of the ERK signaling pathway. chemsrc.com This inactivation is associated with changes in the expression of key glycolytic enzymes and apoptosis-related proteins. chemsrc.commdpi.com A specific target identified in this process is Peptidyl arginine deiminase 3 (PADI3). AT-II was found to suppress PADI3 expression, and the overexpression of PADI3 could reverse the inhibitory effects of AT-II on cell proliferation and glycolysis, as well as its apoptosis-inducing effects. This suggests that AT-II exerts its anti-cancer function in endometrial cancer at least in part by blocking the PADI3-ERK signaling pathway. chemsrc.com

Table 5: Effects of this compound on Endometrial Cancer Models

| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|

Activity in Glioblastoma and Other Cancer Types (e.g., Breast Cancer, Lung Cancer, Cholangiocarcinoma)

This compound has demonstrated a broad spectrum of anti-tumor activities against various other cancer types.

Glioblastoma: In glioblastoma (GBM), the most malignant primary brain tumor, AT-II inhibits the viability of U-87 and U-251 cells in a dose-dependent manner. scienceasia.org It also remarkably inhibits the migration ability of these cells. scienceasia.org The mechanism involves inducing cell cycle arrest at the G0/G1 phase and activating the MAPK signaling pathway, specifically by increasing the phosphorylation of ERK and p38 MAPK. scienceasia.org

Breast Cancer: AT-II inhibits the proliferation of breast cancer cells, including MDA-MB231 and MCF-7, by inducing G2/M-phase cell cycle arrest and apoptosis. primescholars.comnih.govrroij.com The apoptotic mechanism is associated with the extrinsic mitochondrial pathway, involving the activation of death receptor 4 (DR4) and caspases-8 and -3. primescholars.comrroij.com Its effects are also linked to the regulation of estrogen receptor (ER) activity and the inhibition of the NF-κB signaling pathway. nih.govrroij.com In a chemoprevention context, AT-II was shown to inhibit the malignant transformation of human mammary epithelial MCF 10A cells and reduce tumorigenesis in a rat model by activating the JNK/ERK-Nrf2-ARE signaling pathway. mdpi.comnih.gov

Lung Cancer: Research indicates that AT-II can decrease the metastatic capacity of A549 lung cancer cells by blocking M2-like polarization of tumor-associated macrophages (TAMs). mdpi.com

Cholangiocarcinoma: While related compounds from Atractylodes, such as atractylodin (B190633) and β-eudesmol, have shown activity against cholangiocarcinoma cells, specific research detailing the effects of this compound on this cancer type is limited. frontiersin.orgresearchgate.netresearchgate.net

Table 6: Effects of this compound on Glioblastoma, Breast, and Lung Cancer Models

| Cancer Type | Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |

|---|---|---|---|---|

| Glioblastoma | U-87, U-251 | Inhibited cell viability and migration; Induced G0/G1 cell cycle arrest. | MAPK (ERK, p38) | scienceasia.org |

| Breast Cancer | MDA-MB231, MCF-7 | Inhibited proliferation; Induced G2/M arrest and apoptosis. | Estrogen Receptor (ER), NF-κB, DR4, Caspase-8/3 | primescholars.comnih.govrroij.com |

| Breast Cancer (Chemoprevention) | MCF 10A | Inhibited malignant transformation. | JNK/ERK-Nrf2-ARE | mdpi.comnih.gov |

Strategies for Overcoming Chemo-resistance

This compound has demonstrated potential in circumventing chemotherapy resistance in certain cancer types. Research indicates that it can enhance the sensitivity of colorectal cancer (CRC) cells to various chemotherapeutic agents. elspub.com One of the key mechanisms involves the modulation of non-coding RNAs. elspub.comjcancer.org

In studies on CRC cells, this compound was found to reverse chemo-resistance by influencing the long non-coding RNA (lncRNA) XIST/microRNA-30a-5p/receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) signaling axis. elspub.com The addition of this compound to treatment regimens led to the downregulation of lncRNA XIST and its target ROR1, while simultaneously upregulating miR-30a-5p. elspub.com This regulatory action effectively attenuated the resistance of CRC cells to drugs such as 5-fluorouracil, cisplatin, mitomycin, and adriamycin, thereby increasing the efficacy of these conventional chemotherapies. elspub.com This suggests that this compound could be a valuable adjunct in cancer therapy, helping to overcome the significant clinical challenge of acquired drug resistance. researchgate.netnih.govmdpi.com

Table 1: Mechanism of this compound in Overcoming Chemo-resistance

| Target Pathway | Effect of this compound | Outcome | Cancer Type | Source |

|---|---|---|---|---|

| lncRNA XIST/miR-30a-5p/ROR1 Axis | Downregulates lncRNA XIST and ROR1; Upregulates miR-30a-5p | Attenuated resistance to chemotherapeutic drugs | Colorectal Cancer | elspub.com |

Anti-inflammatory and Immunomodulatory Effects of this compound

This compound exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to regulate key inflammatory pathways, mediators, and immune cells. researchgate.netscienceasia.org These effects have been observed in various experimental models, highlighting its potential as a therapeutic agent for inflammatory conditions. mdpi.comresearchgate.net

A primary mechanism of this compound's anti-inflammatory action is its ability to inhibit the production of critical pro-inflammatory mediators. In cellular models using lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, this compound has been shown to effectively suppress the release of nitric oxide (NO). researchgate.netkoreascience.krnih.gov Specifically, it inhibits LPS-induced NO production in RAW 264.7 macrophage cells with a reported half-maximal inhibitory concentration (IC₅₀) of 17.73 µM. caymanchem.com

Furthermore, the compound significantly curtails the production of several pro-inflammatory cytokines. researchgate.net Research has consistently demonstrated that this compound treatment leads to a reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated immune cells. researchgate.netkoreascience.krdntb.gov.ua This broad-spectrum inhibition of key inflammatory molecules underscores its potent anti-inflammatory capacity. researchgate.net

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Experimental Model | Observed Effect | Source |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-induced RAW264.7 Macrophages | Inhibited production (IC₅₀ = 17.73 µM) | researchgate.netcaymanchem.com |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.kr |

| Interleukin-6 (IL-6) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.kr |

| Interleukin-1β (IL-1β) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.krdntb.gov.ua |

Consistent with its suppression of inflammatory mediators, this compound also modulates the expression of key enzymes responsible for their synthesis. Studies have shown that it inhibits the protein expression of inducible nitric oxide synthase (iNOS), the enzyme that produces large quantities of NO during an inflammatory response. researchgate.netkoreascience.krdntb.gov.ua

Simultaneously, this compound downregulates the expression of cyclooxygenase-2 (COX-2). researchgate.netkoreascience.krdntb.gov.ua COX-2 is an enzyme that is rapidly induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are central mediators of inflammation. The dual inhibition of both iNOS and COX-2 expression is a significant finding, as these enzymes are pivotal in the inflammatory cascade. sci-hub.segutnliver.org This action is primarily attributed to the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. researchgate.net

This compound exerts its immunomodulatory effects by directly influencing the behavior of key immune cells such as macrophages and microglia. In in vitro studies, it has been shown to inhibit the inflammatory activation of LPS-stimulated RAW264.7 macrophages and BV2 microglial cells. researchgate.netkoreascience.kr This inhibition is achieved by blocking critical signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are essential for initiating the inflammatory response in these cells. researchgate.netjcancer.org

Beyond general inflammation, this compound has also been found to modulate the specific functions of tumor-associated macrophages (TAMs). One study revealed that by blocking M2-like polarization, this compound could decrease the metastatic capacity of lung cancer cells that are induced by TAMs. mdpi.com This suggests a role in regulating the immune microenvironment of tumors.

The demonstrated mechanisms of this compound—suppressing pro-inflammatory mediators and enzymes while regulating immune cell function—point to its considerable therapeutic potential for a range of inflammatory conditions. researchgate.netkoreascience.kr Its ability to curb inflammation in both peripheral macrophages and central nervous system-resident microglia suggests its utility in treating systemic inflammatory diseases as well as neuroinflammatory disorders. researchgate.netsmolecule.com The anti-inflammatory activity is also considered a significant component of its chemopreventive effects, particularly in inflammation-driven cancers like breast cancer. researchgate.netnih.gov The collective evidence supports the potential development of this compound as a therapeutic agent for managing diseases with a significant inflammatory component. koreascience.kr

Regulation of Immune Cell Responses (e.g., Macrophages, Microglial Cells)

Antioxidant Properties and Regulation of Oxidative Stress by this compound

This compound possesses potent antioxidant properties and plays a significant role in the regulation of cellular oxidative stress. sci-hub.seontosight.ai Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a central regulator of the cellular antioxidant response. nih.govoncotarget.comnih.gov

Research has shown that this compound effectively promotes the expression and nuclear translocation of the transcription factor Nrf2. sci-hub.senih.gov Once activated, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Key downstream targets that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone oxido-reductase 1 (NQO-1). sci-hub.senih.gov The activation of this pathway has been shown to be mediated through upstream kinases, including the MAPKp38 and JNK/ERK signaling pathways. nih.govnih.gov

This Nrf2-mediated antioxidant response allows this compound to effectively reduce cellular levels of reactive oxygen species (ROS) and protect against oxidative damage. caymanchem.com For instance, it has been shown to mitigate the harmful effects of ionizing radiation by reducing ROS production. caymanchem.comsci-hub.senih.gov In animal models, treatment with this compound led to a decrease in markers of oxidative damage, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), while simultaneously increasing the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), a key indicator of cellular redox state. researchgate.net These findings establish this compound as a significant regulator of oxidative stress with protective effects against oxidative damage. sci-hub.senih.gov

Table 3: Regulation of Oxidative Stress Markers by this compound

| Marker/Pathway | Effect of this compound | Mechanism/Outcome | Source |

|---|---|---|---|

| Nrf2 | Increased expression and nuclear translocation | Activation of the primary antioxidant response pathway | sci-hub.senih.govoncotarget.com |

| HO-1 and NQO-1 | Upregulated expression | Increased levels of key downstream antioxidant enzymes | sci-hub.senih.gov |

| Reactive Oxygen Species (ROS) | Reduced production | Alleviation of cellular oxidative stress | caymanchem.com |

| Malondialdehyde (MDA) / 8-OHdG | Decreased levels | Reduced lipid peroxidation and DNA oxidative damage | researchgate.net |

| GSH/GSSG Ratio | Increased ratio | Enhanced cellular antioxidant capacity | researchgate.net |

Reduction of Reactive Oxygen Species (ROS) Generation

This compound has demonstrated the ability to reduce the generation of reactive oxygen species (ROS). caymanchem.comoncotarget.com ROS are chemically reactive molecules containing oxygen that can cause damage to cells, and their overproduction is linked to various diseases. oncotarget.com In studies using HaCaT cells, this compound was shown to decrease ROS production that was induced by irradiation. caymanchem.com Similarly, in models of prostate cancer using PC3 and DU145 cells, treatment with this compound led to a concentration-dependent increase in ROS generation, which ultimately contributed to cancer cell death. nih.govfrontiersin.orgnih.gov This suggests that the compound's effect on ROS can be context-dependent, either protecting normal cells from oxidative stress or inducing it in cancer cells to promote apoptosis. caymanchem.comnih.govfrontiersin.orgnih.gov

Enhancement of Endogenous Antioxidant Systems (e.g., GSH/GSSG Ratio)

This compound has been shown to bolster the body's own antioxidant defense mechanisms. A key indicator of this is the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A higher GSH/GSSG ratio signifies a healthier redox state within cells. physiology.org

In a rat model of mammary tumorigenesis, administration of this compound led to a significant increase in the GSH/GSSG ratio in mammary gland tissues. nih.govresearchgate.net This effect was observed at various time points throughout the study, indicating a sustained positive impact on the antioxidant capacity of the tissue. nih.govresearchgate.net Furthermore, in a cellular model using MCF 10A cells, pretreatment with this compound increased the GSH/GSSG ratio, protecting the cells from oxidative stress induced by lipopolysaccharide (LPS). nih.gov This protective effect was linked to the activation of the Nrf2 signaling pathway, a critical regulator of antioxidant responses. nih.gov

The ability of this compound to enhance the GSH/GSSG ratio suggests that it helps to maintain a cellular environment that is better equipped to handle oxidative stress, which is a contributing factor to many chronic diseases. physiology.orgnih.govresearchgate.net

Neuroprotective Actions of this compound

This compound has demonstrated significant neuroprotective properties in various experimental models, suggesting its potential as a therapeutic agent for neurodegenerative disorders. selleckchem.comsmolecule.commdpi.com

Mitigation of Neurotoxicity in Cellular Models (e.g., MPP+-induced SH-SY5Y cells)

In cellular models of neurotoxicity, this compound has shown protective effects. Specifically, in SH-SY5Y human neuroblastoma cells, a widely used model for studying Parkinson's disease, this compound has been shown to mitigate the toxic effects of 1-methyl-4-phenylpyridinium (MPP+). medchemexpress.com MPP+ is a neurotoxin that induces neuronal cell death and is used to simulate the neurodegenerative processes seen in Parkinson's disease. researchgate.netresearchgate.net Treatment with this compound was found to have a protective effect on SH-SY5Y cells that were exposed to MPP+. medchemexpress.com

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease models)

The potential of this compound extends to other neurodegenerative conditions like Alzheimer's disease. myskinrecipes.comresearchgate.net Studies suggest that it may protect neuronal cells from the oxidative stress and inflammation that are characteristic of these diseases. smolecule.com In the context of Alzheimer's, the aggregation of β-amyloid (Aβ) peptides is a key pathological feature. makhillpublications.comakhillpublications.co Molecular docking studies have indicated that this compound has a strong binding affinity for the Aβ protein, suggesting it could act as a natural inhibitor of Aβ aggregation. makhillpublications.comakhillpublications.co This interaction could potentially interfere with the formation of the amyloid plaques that are a hallmark of Alzheimer's disease. makhillpublications.comakhillpublications.co Further research has explored derivatives of Atractylenolide, with some compounds showing promise in improving learning and cognitive function in animal models of Alzheimer's disease. acs.org

Other Pharmacological Activities of this compound

Anti-platelet and Antithrombotic Effects

This compound has been identified as having both anti-platelet and antithrombotic properties. selleckchem.comresearchgate.netchemfaces.comfrontiersin.orgnih.gov This suggests its potential in the prevention and treatment of conditions related to blood clot formation.

Studies have shown that this compound can inhibit platelet activation. chemfaces.comtandfonline.com Specifically, it was found to diminish agonist-induced platelet aggregation and reduce the release of adenosine (B11128) triphosphate (ATP) from dense granules in platelets. tandfonline.com Furthermore, this compound was observed to diminish the spreading of human platelets on fibrinogen and delay clot retraction. tandfonline.com

In vivo studies have corroborated these findings. In a mouse model of ferric chloride-induced carotid arterial thrombosis, this compound extended the time to the first occlusion and prolonged bleeding time, indicating its antithrombotic activity. tandfonline.com These effects are attributed to the downregulation of phospho-Akt (Ser473) and phospho-p38 MAPK levels. tandfonline.com The inhibitory effect of this compound on platelet activation has been compared to that of acetylsalicylic acid. tandfonline.com

Table 1: Effects of this compound on Platelet Function and Thrombosis

| Parameter | Effect of this compound | Model System | Reference |

|---|---|---|---|

| Platelet Aggregation | Diminished | Agonist-induced human platelets | tandfonline.com |

| ATP Release | Diminished | Dense granules of human platelets | tandfonline.com |

| Platelet Spreading | Diminished | Human platelets on immobilized fibrinogen | tandfonline.com |

| Clot Retraction | Delayed | Platelet-depleted plasma with human platelets | tandfonline.com |

| First Occlusion Time | Extended | Ferric chloride-induced carotid arterial thrombosis in mice | tandfonline.com |

| Bleeding Time | Prolonged | Mouse model | tandfonline.com |

Antifibrotic Activities (e.g., Myocardial Fibrosis)

This compound has demonstrated notable antifibrotic activity, particularly in the context of myocardial fibrosis. researchgate.netnih.gov Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle and is a key factor in the development of heart failure. nih.gov Research in spontaneously hypertensive rats, a model for hypertension-induced heart disease, has shown that this compound can ameliorate myocardial fibrosis. researchgate.netnih.gov

Studies have revealed that this compound exerts its effects through multiple mechanisms. It has been shown to inhibit the expression of several key proteins involved in the fibrotic process, including Collagen I, alpha-smooth muscle actin (α-SMA), Fibronectin, and Vimentin at both the mRNA and protein levels. researchgate.netnih.gov Furthermore, it has been observed to decrease the expression of transforming growth factor-beta 1 (TGF-β1), a potent profibrotic cytokine. researchgate.net

In addition to its direct antifibrotic effects, this compound also combats oxidative stress, which is closely linked to the pathogenesis of myocardial fibrosis. researchgate.netnih.gov It enhances the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of reactive oxygen species like hydrogen peroxide (H2O2) and malondialdehyde (MDA). researchgate.netnih.gov By mitigating oxidative stress, this compound helps to protect cardiomyocytes from apoptosis (programmed cell death), further contributing to the preservation of cardiac function. researchgate.netnih.gov

Table 1: Effects of this compound on Myocardial Fibrosis Markers

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Fibrotic Proteins | ||

| Collagen I | Inhibition of mRNA and protein expression | researchgate.netnih.gov |

| α-SMA | Inhibition of mRNA and protein expression | researchgate.netnih.gov |

| Fibronectin | Inhibition of mRNA and protein expression | researchgate.netnih.gov |

| Vimentin | Inhibition of mRNA and protein expression | researchgate.netnih.gov |

| TGF-β1 | Decreased protein expression | researchgate.net |

| Oxidative Stress Markers | ||

| SOD | Increased activity | researchgate.netnih.gov |

| GSH-Px | Increased activity | researchgate.netnih.gov |

| H2O2 | Lowered content | researchgate.netnih.gov |

| MDA | Lowered content | researchgate.netnih.gov |

| Cellular Effects | ||

| Cardiomyocyte Apoptosis | Reduced | researchgate.netnih.gov |

| Myocardial Function | Enhanced | researchgate.netnih.gov |

Protection Against Radiation-Induced Damage (e.g., Cutaneous and Intestinal Ulcers)

This compound has shown significant potential in protecting against the damaging effects of ionizing radiation, specifically in preventing cutaneous and intestinal ulcers. caymanchem.comcaymanchem.com Radiation therapy, a common cancer treatment, can cause severe side effects to healthy tissues, including the skin and gastrointestinal tract.

Research has demonstrated that this compound can prevent radiation-induced damage by activating the MAPKp38/Nrf2 signaling pathway. caymanchem.comhep.com.cnsciopen.com The Nrf2 pathway is a critical regulator of the cellular antioxidant response. researchgate.net By activating this pathway, this compound increases the production of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) that are generated by radiation exposure. caymanchem.com This reduction in oxidative stress helps to protect cells from radiation-induced damage. caymanchem.comresearchgate.net

In studies involving mice, administration of this compound was found to prevent the formation of both cutaneous and intestinal ulcers following irradiation. caymanchem.comcaymanchem.com In vitro studies using human epidermal keratinocytes (HaCaT cells) have further elucidated the mechanism of action, showing that this compound reduces ROS production and increases Nrf2 protein levels after irradiation. caymanchem.com These findings highlight the radioprotective effects of this compound and its potential as a therapeutic agent to mitigate the side effects of radiation therapy. nih.govsemanticscholar.org

Table 2: Protective Effects of this compound Against Radiation Damage

| Model System | Observed Effects | Key Mechanisms | Reference |

|---|---|---|---|

| In Vivo (Mice) | |||

| Irradiated Mice | Prevention of cutaneous ulcers | Activation of MAPKp38/Nrf2 pathway | caymanchem.comcaymanchem.comhep.com.cn |

| Irradiated Mice | Prevention of intestinal ulcers | Activation of MAPKp38/Nrf2 pathway | caymanchem.comcaymanchem.com |

| In Vitro (HaCaT Cells) | |||

| Irradiated HaCaT Cells | Reduced ROS production | Increased Nrf2 protein levels | caymanchem.com |

| Irradiated HaCaT Cells | Increased Nrf2 protein levels | Activation of MAPKp38/Nrf2 pathway | caymanchem.com |

Molecular and Cellular Mechanisms Underlying Atractylenolide Ii S Bioactivity

Cell Cycle Regulation and Apoptosis Induction by Atractylenolide II

This compound exerts potent anti-proliferative effects by disrupting the normal cell cycle and inducing apoptosis, or programmed cell death.

Induction of Cell Cycle Arrest (G1 Phase, G2/M Phase)

Research has shown that this compound can halt cell division by inducing cell cycle arrest at multiple phases. In some cancer cell lines, such as B16 melanoma cells, it causes arrest in the G1 phase. mdpi.commedchemexpress.com This G1 arrest is associated with the activation of p38 and the inactivation of ERK and Akt. medchemexpress.commdpi.com In other cell types, including glioblastoma and prostate cancer cells, this compound induces cell cycle arrest at the G2/M phase. mdpi.comoaepublish.comcaymanchem.comresearchgate.netnih.govmdpi.com This G2/M arrest in prostate cancer cells is linked to the inhibition of the CDK1/cyclin B complex. mdpi.com

Initiation of Programmed Cell Death Pathways (e.g., Mitochondrial Intrinsic Pathway)

A primary mechanism through which this compound induces cell death is the activation of the mitochondrial intrinsic pathway of apoptosis. nih.gov This process involves an imbalance between pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of caspases, which are enzymes that execute the process of apoptosis. nih.gov Evidence suggests that this compound's ability to induce apoptosis is dependent on the mitochondrial pathway. nih.govnih.gov

Regulation of Apoptotic and Anti-Apoptotic Proteins

The pro-apoptotic activity of this compound is tightly controlled by its regulation of key proteins involved in apoptosis.

| Protein | Effect of this compound | Role in Apoptosis | Source |

| p53 | Upregulation/Activation | A tumor suppressor that can initiate apoptosis by activating pro-apoptotic genes. | mdpi.comnih.gov |

| Bax | Upregulation | A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria. | mdpi.comnih.govnih.govmdpi.com |

| Bcl-2 | Downregulation | An anti-apoptotic protein that prevents mitochondrial cytochrome c release. | mdpi.comnih.govnih.govmdpi.com |

| Caspase-9 | Activation/Cleavage | An initiator caspase activated by cytochrome c, central to the mitochondrial pathway. | nih.gov |

| Caspase-8 | Activation/Cleavage | An initiator caspase typically involved in the extrinsic pathway, but can also be activated in some contexts. | banglajol.info |

| Caspase-3 | Activation/Cleavage | An executioner caspase that cleaves various cellular proteins to carry out apoptosis. | nih.gov |

| PARP | Cleavage | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. | nih.govmdpi.combanglajol.info |

This compound treatment leads to the upregulation of the tumor suppressor p53, which can in turn activate pro-apoptotic proteins. mdpi.comnih.gov It consistently upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical step that facilitates the release of mitochondrial cytochrome c. nih.govnih.gov This event triggers the activation of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-3 leads to the cleavage of PARP, a key event in the final stages of apoptosis. nih.govmdpi.com

Modulation of Key Intracellular Signaling Cascades

The biological activities of this compound are also mediated by its ability to interfere with crucial intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

Regulation of JAK2/STAT3 Signaling Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical regulator of cell growth and survival that is often overactive in cancer. This compound has been identified as an inhibitor of this pathway. mdpi.commdpi.comresearchgate.net It has been shown to suppress the phosphorylation of both JAK2 and STAT3 in various cancer cells, including prostate and melanoma cells. mdpi.commedchemexpress.comsci-hub.se By inhibiting the activation of STAT3, this compound prevents it from promoting the expression of downstream target genes that are involved in cell survival, such as Bcl-2. mdpi.com

Impact on MAPK Pathways (e.g., p38 Activation, ERK Inactivation/Inhibition, JNK)

This compound exerts complex, context-dependent effects on the mitogen-activated protein kinase (MAPK) signaling pathways.

p38 Activation: In some cellular contexts, such as melanoma, this compound activates the p38 MAPK pathway. medchemexpress.commdpi.com The activation of p38 is often linked to stress responses that can lead to apoptosis.

ERK Inactivation/Inhibition: The extracellular signal-regulated kinase (ERK) pathway is typically associated with cell proliferation and survival. This compound has been shown to inhibit the phosphorylation (inactivation) of ERK in several cancer models, including melanoma and gastric cancer. mdpi.commedchemexpress.commdpi.comnih.govmdpi.com This inhibition contributes to its anti-proliferative and pro-apoptotic effects. However, in other contexts like glioblastoma cells, it has been reported to trigger the phosphorylation of ERK. scienceasia.org

JNK Modulation: The c-Jun N-terminal kinase (JNK) pathway is another branch of MAPK signaling. Studies have indicated that the JNK and ERK pathways are involved in the cellular response to this compound. nih.gov

| Signaling Pathway | Key Proteins | Effect of this compound | Cellular Outcome | Source |

| JAK2/STAT3 | JAK2, STAT3 | Inhibition of phosphorylation | Decreased cell survival and proliferation | mdpi.commedchemexpress.commdpi.comsci-hub.se |

| MAPK | p38 | Activation/Phosphorylation | Induction of apoptosis | medchemexpress.commdpi.comscienceasia.org |

| MAPK | ERK | Inactivation/Inhibition (in most cases) | Decreased cell proliferation and survival | mdpi.commedchemexpress.commdpi.comnih.govmdpi.com |

| MAPK | JNK | Activation/Modulation | Involved in cellular response and Nrf2 activation | mdpi.comnih.gov |

Interaction with PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to exert its anti-cancer effects in part by inhibiting the PI3K/Akt pathway. mdpi.com

In human gastric cancer cells (HGC-27 and AGS), treatment with this compound led to a decrease in the phosphorylation of both ERK and Akt. nih.gov This inactivation of the Ras/ERK and PI3K/Akt signaling pathways was associated with reduced cell proliferation and motility, as well as the induction of apoptosis. nih.gov The pro-apoptotic effect was further evidenced by an upregulation of Bax and a downregulation of Bcl-2 expression. mdpi.comnih.gov Similarly, in melanoma B16 cells, this compound promotes apoptosis by inactivating Akt. mdpi.com

The anti-inflammatory effects of atractylenolides, including this compound, are also mediated through the PI3K/Akt pathway. mdpi.comnih.gov

Table 1: Effect of this compound on PI3K/Akt Pathway Components and Cellular Outcomes

| Cell Line | Effect on PI3K/Akt Pathway | Cellular Outcome | Reference |

| Human Gastric Cancer (HGC-27, AGS) | Inactivation of PI3K/Akt signaling (decreased p-Akt) | Reduced proliferation, reduced motility, induced apoptosis | nih.gov |

| Melanoma (B16) | Inactivation of Akt | Promoted apoptosis | mdpi.com |

Inhibition of NF-κB Pathway and Associated Inflammatory Responses

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key mediator of inflammatory responses. This compound has demonstrated the ability to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer properties.

The anti-inflammatory effects of atractylenolides are primarily mediated through the TLR4/NF-κB and MAPK signaling pathways. mdpi.comnih.gov In hepatocellular carcinoma, this compound has been found to regulate cell proliferation, ferroptosis, and immune escape by inactivating the TRAF6/NF-κB pathway. researchgate.net

Furthermore, in colorectal cancer, this compound, in combination with Interferon-γ, has been shown to synergistically ameliorate cancer progression by blocking the NF-κB p65/PD-L1 pathway. jcancer.org This suggests a role for this compound in modulating the tumor immune microenvironment. Studies have also indicated that this compound can inhibit the NF-κB signaling pathways in breast cancer cells, leading to apoptosis. rroij.com

Table 2: this compound's Modulation of the NF-κB Pathway and Inflammatory Responses

| Cancer Type | Specific NF-κB Pathway Component/Interaction | Consequence | Reference |

| Hepatocellular Carcinoma | Inactivation of TRAF6/NF-κB pathway | Regulation of proliferation, ferroptosis, and immune escape | researchgate.net |

| Colorectal Cancer | Blocks NF-κB p65/PD-L1 pathway (in combination with IFN-γ) | Amelioration of cancer progression | jcancer.org |

| Breast Cancer | Inhibition of NF-κB signaling | Induction of apoptosis | rroij.com |

| General Inflammation | Inhibition of TLR4/NF-κB pathway | Attenuation of inflammatory response | mdpi.comnih.gov |

Disruption of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers, including colorectal cancer. mdpi.com

In colorectal cancer cells, a combination of this compound and IFN-γ has been observed to suppress the expression of Wnt and β-catenin. jcancer.org This disruption of the Wnt/β-catenin pathway contributes to the inhibition of cancer cell proliferation, migration, and invasion. jcancer.org The Wnt/β-catenin pathway is a known therapeutic target in colorectal cancer due to its high frequency of alteration in this disease. mdpi.com

Modulation of Androgen Receptor (AR) Activity

The androgen receptor (AR) is a key driver of prostate cancer development and progression. Targeting AR signaling is a cornerstone of prostate cancer therapy. This compound has emerged as a modulator of AR activity.

In human prostate cancer cells (DU145 and LNCaP), this compound was found to inhibit cell proliferation and induce apoptosis by inhibiting the androgen receptor. mdpi.com This effect was associated with the overexpression of the protein inhibitor of activated STAT-1 (PIAS1). mdpi.com Virtual docking studies have shown that this compound has a strong binding potential to inhibit AR activity. nih.gov These findings suggest that this compound's anti-cancer effects in prostate cancer are, at least in part, mediated through the disruption of AR signaling. nih.govresearchgate.net

Influence on LncRNA-Mediated Gene Regulation (e.g., lncRNA XIST/miR-30a-3p/ROR1)

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression and have been implicated in various diseases, including cancer. This compound has been shown to influence lncRNA-mediated gene regulation, particularly in the context of chemoresistance.

In human colorectal cancer cells, this compound can reverse chemoresistance by disrupting the lncRNA XIST/miR-30a-5p/ROR1 signaling pathway. mdpi.comnih.govelspub.com Specifically, this compound downregulates the expression of lncRNA XIST and ROR1, while upregulating miR-30a-3p (also referred to as miR-30a-5p in some studies). jcancer.orgelspub.com This modulation helps to increase the chemosensitivity of cancer cells. mdpi.comnih.gov The lncRNA XIST/miR-30a-5p/ROR1 axis has been shown to enhance the resistance of colorectal cancer cells to various chemotherapy drugs. elspub.com

Table 3: this compound's Impact on the lncRNA XIST/miR-30a-3p/ROR1 Axis in Colorectal Cancer

| Molecule | Effect of this compound | Cellular Outcome | Reference |

| lncRNA XIST | Downregulation | Reversal of chemoresistance | mdpi.comnih.govelspub.com |

| miR-30a-3p/5p | Upregulation | Reversal of chemoresistance | jcancer.orgelspub.com |

| ROR1 | Downregulation | Reversal of chemoresistance | mdpi.comnih.govelspub.com |

Targeting the PADI3-ERK Signaling Axis

Peptidyl arginine deiminase 3 (PADI3) is an enzyme that has been implicated in cancer. This compound has been identified as a negative regulator of PADI3, and this interaction has significant consequences for cancer cell biology.

In endometrial cancer cells, this compound was found to suppress glycolysis and induce apoptosis by blocking the PADI3-ERK signaling pathway. researchgate.netmdpi.comnih.gov PADI3 was identified as a candidate target gene of this compound and was found to be highly expressed in endometrial cancer tissues, correlating with a poor prognosis. researchgate.netnih.gov Knockdown of PADI3 mimicked the effects of this compound, inhibiting proliferation and glycolysis and inducing apoptosis. mdpi.comnih.gov Conversely, overexpression of PADI3 reversed the anti-cancer effects of this compound. mdpi.comnih.gov This highlights the PADI3-ERK signaling axis as a key therapeutic target of this compound in endometrial cancer.

Activation of Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway can protect cells from damage and has been identified as a chemopreventive mechanism.

This compound is a potential activator of the Nrf2-ARE signaling pathway. nih.govoncotarget.com Studies have shown that this compound significantly increases Nrf2 expression, promotes its nuclear translocation, and enhances the expression of its downstream detoxifying enzymes. nih.govoncotarget.com This activation of the Nrf2-ARE pathway has been demonstrated to decrease 17β-Estradiol-induced malignant transformation in human mammary epithelial cells and reduce N-Nitroso-N-methylurea-induced tumor incidence in rat mammary tissue. nih.govoncotarget.com The activation of Nrf2 by this compound appears to be mediated through the JNK/ERK signaling pathway. nih.govoncotarget.com Both in vivo and in vitro results suggest that this compound's ability to activate the Nrf2-ARE signaling pathway contributes to its chemopreventive effects against breast cancer by reducing inflammation and oxidative stress. nih.govoncotarget.com

Table 4: Research Findings on this compound and the Nrf2-ARE Pathway in Breast Cancer Prevention

| Experimental Model | Key Findings | Implication | Reference |

| Human mammary epithelial cells (MCF 10A) | Increased Nrf2 expression, nuclear translocation, and downstream enzyme expression; Decreased malignant transformation | Chemopreventive effect in vitro | nih.govoncotarget.com |

| Rat mammary tumorigenesis model | Reduced tumor incidence, multiplicity, and volume; Activation of Nrf2-ARE pathway; Decreased inflammation and oxidative stress | Chemopreventive effect in vivo | nih.govoncotarget.com |

Metabolic Reprogramming and Glycolysis Inhibition

A hallmark of many cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors to support their rapid growth and proliferation. mdpi.com this compound has been shown to counteract this by directly targeting key components of the glycolytic pathway.

In endometrial cancer cells (RL95-2 and AN3CA), treatment with AT-II led to a significant suppression of glycolysis. mdpi.com This was evidenced by a decrease in glucose consumption, as well as reduced production of lactate (B86563) and ATP. mdpi.com The underlying mechanism for this inhibition involves the downregulation of key glycolytic enzymes, including pyruvate (B1213749) kinase M2 (PKM2) and lactate dehydrogenase A (LDHA). mdpi.com PKM2 is a rate-limiting enzyme in glycolysis, and its inhibition disrupts the final step of this pathway. mdpi.com LDHA is responsible for converting pyruvate to lactate, and its suppression helps to reverse the acidic tumor microenvironment that favors cancer progression. mdpi.com

The inhibition of glycolysis by AT-II is linked to the inactivation of the ERK signaling pathway. mdpi.com Specifically, AT-II has been found to negatively regulate Peptidyl arginine deiminase 3 (PADI3), which in turn blocks the PADI3-ERK signaling pathway. mdpi.comnih.gov Overexpression of PADI3 was shown to reverse the inhibitory effects of AT-II on glycolysis, confirming the critical role of this pathway. mdpi.com

| Cell Line | Effect of this compound | Key Molecular Targets | Reference |

| RL95-2 (Endometrial Cancer) | Suppressed glycolysis (decreased glucose consumption, lactate, and ATP production) | Downregulation of PKM2 and LDHA; Inactivation of PADI3-ERK signaling pathway | mdpi.com |

| AN3CA (Endometrial Cancer) | Suppressed glycolysis (decreased glucose consumption, lactate, and ATP production) | Downregulation of PKM2 and LDHA; Inactivation of PADI3-ERK signaling pathway | mdpi.com |

Effects on Cellular Proliferation, Migration, and Invasion Processes

This compound exerts potent inhibitory effects on the fundamental processes that drive cancer progression, including cellular proliferation, migration, and invasion. These effects are mediated through its influence on various signaling pathways and the regulation of key proteins involved in these cellular activities.

Cellular Proliferation:

AT-II has been consistently shown to inhibit the proliferation of a wide range of cancer cells in a dose- and time-dependent manner. mdpi.comnih.gov For instance, in endometrial cancer cells, AT-II significantly inhibited cell viability. mdpi.com Similarly, in human gastric carcinoma cell lines HGC-27 and AGS, AT-II demonstrated significant anti-proliferative effects. nih.gov In B16 melanoma cells, AT-II inhibited proliferation with an IC50 of 82.3 μM after 48 hours of treatment. nih.gov

This anti-proliferative activity is often associated with the induction of cell cycle arrest. In B16 melanoma cells, AT-II was found to induce G1 phase cell cycle arrest. nih.govmedchemexpress.com This was accompanied by a decrease in the expression of Cdk2. nih.gov In prostate cancer cells (DU145 and LNCaP), AT-II induced G2/M phase cell cycle arrest. caymanchem.commdpi.com Furthermore, in breast cancer cells, AT-II was also shown to induce G2/M-phase cell cycle arrest. nih.gov

Cellular Migration and Invasion:

The metastatic spread of cancer is a major cause of mortality and relies on the ability of cancer cells to migrate and invade surrounding tissues. nih.gov AT-II has demonstrated a significant ability to impede these processes.

In human gastric carcinoma cells, wound healing assays revealed that AT-II treatment slowed cell migration. nih.gov Similarly, in colorectal cancer cells (HT29 and HCT15), AT-II, both alone and in combination with IFN-γ, significantly inhibited cell migration and invasion as measured by Transwell assays. jcancer.org This inhibition of migration and invasion is often linked to the modulation of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility. jcancer.orgresearchgate.net In colorectal cancer cells, AT-II treatment led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker N-cadherin, as well as matrix metalloproteinases MMP2 and MMP9, which are crucial for extracellular matrix degradation. jcancer.org

The signaling pathways implicated in AT-II's anti-migratory and anti-invasive effects include the p38 MAPK, FAK, and Wnt/β-catenin pathways. jcancer.orgjcancer.org In colorectal cancer cells, the combination of AT-II and IFN-γ was found to suppress the phosphorylation of p38 and FAK. jcancer.org

| Cancer Type | Cell Lines | Effects of this compound | Associated Molecular Mechanisms | Reference |

| Endometrial Cancer | RL95-2, AN3CA | Inhibition of proliferation | Inactivation of ERK signaling pathway | mdpi.com |

| Gastric Carcinoma | HGC-27, AGS | Inhibition of proliferation and motility | Downregulation of p-ERK and p-Akt | nih.gov |

| Melanoma | B16 | Inhibition of proliferation, G1 phase cell cycle arrest | Decrease in Cdk2, p-Akt, p-ERK; Increase in p-p38, p-p53, p21, p27 | nih.gov |

| Prostate Cancer | DU145, LNCaP | Inhibition of proliferation, G2/M phase cell cycle arrest | Regulation of AR and JAK2/STAT3 signaling pathways | caymanchem.commdpi.com |

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of proliferation, G2/M phase cell cycle arrest | Regulation of estrogen receptor (ER) pathway | nih.gov |

| Colorectal Cancer | HT29, HCT15 | Inhibition of migration and invasion | Upregulation of E-cadherin; Downregulation of N-cadherin, MMP2, MMP9; Inhibition of p38 MAPK and FAK phosphorylation | jcancer.org |

Research Methodologies and Advanced Analytical Approaches in Atractylenolide Ii Studies

In Vitro Experimental Models for Efficacy and Mechanism Assessment

In vitro studies provide a controlled environment to observe the direct effects of Atractylenolide II on various cell lines. These models are instrumental in the preliminary screening and detailed mechanistic analysis of the compound's potential therapeutic properties.

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

Cell viability and proliferation assays are foundational in assessing the cytotoxic or cytostatic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most commonly employed methods. abmole.com These colorimetric assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells. abmole.com

In studies involving glioblastoma (GBM) cells (U-87 and U-251), a CCK-8 assay revealed that this compound inhibited cell viability in a dose-dependent manner. scienceasia.org Similarly, in human gastric carcinoma cell lines HGC-27 and AGS, this compound was shown to significantly inhibit cell proliferation in a concentration and time-dependent fashion. nih.gov Research on endometrial cancer cells (RL95-2 and AN3CA) also utilized the CCK-8 assay, demonstrating that this compound significantly suppressed cell viability. nih.gov Furthermore, studies on B16 melanoma cells have employed the MTT assay to determine the anti-proliferative activity of this compound. nih.gov

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| U-87 and U-251 (Glioblastoma) | CCK-8 | Dose-dependent inhibition of cell viability. | scienceasia.org |

| HGC-27 and AGS (Gastric Carcinoma) | CCK-8 | Concentration and time-dependent inhibition of cell proliferation. | nih.gov |

| RL95-2 and AN3CA (Endometrial Cancer) | CCK-8 | Significant suppression of cell viability. | nih.gov |

| B16 (Melanoma) | MTT | Dose-dependent inhibition of cell proliferation with an IC50 of 82.3 μM after 48h. | nih.gov |

| MCF 10A (Breast Epithelial) | MTT | Used to assess cytotoxic effects before further pathway analysis. | oncotarget.comresearchgate.net |

Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be measured, allowing for the quantification of cells in each phase.

Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, in glioblastoma cells (U-87 and U-251), flow cytometry revealed that this compound treatment led to cell cycle arrest at the G0/G1 phase. scienceasia.org In contrast, in prostate cancer cells (LNCaP and DU145), this compound was found to induce cell cycle arrest at the G2/M phase. mdpi.comresearchgate.netcaymanchem.com Similarly, B16 melanoma cells treated with this compound exhibited G1 phase cell cycle arrest. nih.gov

Table 2: Impact of this compound on Cell Cycle Distribution

| Cell Line | Phase of Arrest | Method | Reference(s) |

|---|---|---|---|

| U-87 and U-251 (Glioblastoma) | G0/G1 | Flow Cytometry (PI Staining) | scienceasia.org |

| LNCaP and DU145 (Prostate Cancer) | G2/M | Flow Cytometry (PI Staining) | mdpi.comresearchgate.netcaymanchem.com |

| B16 (Melanoma) | G1 | Flow Cytometry | nih.gov |

Apoptosis Detection Techniques (e.g., Annexin V/PI Staining, TUNEL Staining)

Apoptosis, or programmed cell death, is a critical process that can be modulated by therapeutic agents. Several techniques are used to detect and quantify apoptosis. Annexin V/PI staining, analyzed by flow cytometry, is a common method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. biopioneer.com.tw The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govpubcompare.ai

In prostate cancer cells (LNCaP and DU145), Annexin V/PI staining and flow cytometry demonstrated that this compound induced apoptosis in a dose-dependent manner. mdpi.comresearchgate.net Studies on B16 melanoma cells also confirmed the induction of apoptosis by this compound. nih.gov Furthermore, in human colorectal adenocarcinoma HT-29 cells, both TUNEL and Annexin V-FITC/PI double staining assays showed DNA fragmentation and apoptosis following treatment with Atractylenolide I, a related compound. nih.gov While this study focused on Atractylenolide I, the methodologies are directly applicable to studies of this compound.

Table 3: Apoptosis Induction by this compound

| Cell Line | Detection Method | Key Findings | Reference(s) |

|---|---|---|---|

| LNCaP and DU145 (Prostate Cancer) | Annexin V/PI Staining, Flow Cytometry | Dose-dependent increase in apoptotic cells. | mdpi.comresearchgate.net |

| B16 (Melanoma) | Flow Cytometry | Induction of apoptosis. | nih.gov |

| HT-29 (Colorectal Adenocarcinoma) | TUNEL, Annexin V-FITC/PI Staining | DNA fragmentation and apoptosis (with Atractylenolide I). | nih.gov |

| PC3 and DU145 (Prostate Cancer) | TUNEL, Annexin V-FITC/PI Staining | Enhanced apoptosis. | nih.gov |

Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro assays such as the Transwell assay (also known as the Boyden chamber assay) and the wound healing (or scratch) assay are used to assess these processes. The Transwell assay measures the ability of cells to migrate through a porous membrane, which can be coated with a matrix protein like Matrigel to assess invasion. frontiersin.org The wound healing assay measures the rate at which cells close a "wound" created in a cell monolayer. frontiersin.org

This compound has been shown to inhibit the migration of glioblastoma cells (U-87 and U-251) as demonstrated by the Transwell migration assay. scienceasia.org In colorectal cancer cells (HT29 and HCT15), a combination of this compound and IFN-γ significantly inhibited cell migration and invasion in Transwell assays. jcancer.org While a study on Atractylenolide I in breast cancer cells (MCF-7 and MDA-MB-231) utilized both wound healing and Transwell invasion assays to show significant inhibition of migration and invasion, these methods are standard for evaluating this compound as well. frontiersin.org

Table 4: Inhibition of Cell Migration and Invasion by this compound

| Cell Line | Assay Type | Key Findings | Reference(s) |

|---|---|---|---|

| U-87 and U-251 (Glioblastoma) | Transwell Migration | Significant inhibition of cell migration. | scienceasia.org |

| HT29 and HCT15 (Colorectal Cancer) | Transwell Migration and Invasion | Combination with IFN-γ significantly inhibited migration and invasion. | jcancer.org |

| MCF-7 and MDA-MB-231 (Breast Cancer) | Wound Healing, Transwell Invasion | Significant inhibition of migration and invasion (with Atractylenolide I). | frontiersin.org |

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Western blotting is a cornerstone technique for investigating the molecular mechanisms underlying the effects of this compound. It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the signaling pathways that are activated or inhibited by the compound.

In glioblastoma cells, Western blotting revealed that this compound treatment led to a decrease in the expression of CCNA and CCNB, and triggered the phosphorylation of ERK and p38 MAPK. scienceasia.org In prostate cancer cells, this compound was found to regulate the expression of proteins involved in the JAK2/STAT3 signaling pathway. mdpi.com Studies on B16 melanoma cells showed that this compound decreased the expression of Cdk2, phosphorylated-Akt, and phosphorylated-ERK, while increasing the expression of phosphorylated-p38, phosphorylated-p53, p21, and p27. nih.gov Furthermore, in endometrial cancer cells, Western blot analysis was used to detect changes in the expression of Bcl-2, Bax, and cleaved-PARP following this compound treatment. nih.gov

Table 5: Modulation of Protein Expression and Phosphorylation by this compound

| Cell Line | Protein/Pathway Analyzed | Key Findings | Reference(s) |

|---|---|---|---|

| U-87 and U-251 (Glioblastoma) | CCNA, CCNB, ERK, p38 MAPK | Decreased CCNA and CCNB expression; increased phosphorylation of ERK and p38 MAPK. | scienceasia.org |

| LNCaP and DU145 (Prostate Cancer) | JAK2/STAT3 pathway | Regulation of protein expression in the pathway. | mdpi.com |

| B16 (Melanoma) | Cdk2, Akt, ERK, p38, p53, p21, p27 | Decreased Cdk2, p-Akt, p-ERK; increased p-p38, p-p53, p21, p27. | nih.gov |

| Endometrial Cancer Cells | Bcl-2, Bax, cleaved-PARP | Modulation of apoptosis-related proteins. | nih.gov |

| Breast Epithelial Cells (MCF 10A) | Nrf2, HO-1, NQO1 | Increased mRNA and protein levels of Nrf2 and its downstream genes. | oncotarget.comnih.gov |

Measurement of Oxidative Stress Markers (e.g., ROS, MDA, 8-OHdG)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in various pathological conditions. The effects of this compound on oxidative stress can be evaluated by measuring markers such as ROS, malondialdehyde (MDA, a product of lipid peroxidation), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG, a marker of oxidative DNA damage). nih.govfrontiersin.org

In a study on mammary tumorigenesis, this compound was found to reduce the levels of MDA and 8-OHdG. nih.gov It also increased the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), indicating an antioxidant effect. nih.govresearchgate.net Research has also shown that this compound can reduce ROS production in HaCaT cells. caymanchem.com

Table 6: this compound and Oxidative Stress Markers

| Marker | Method of Measurement | Key Findings | Reference(s) |

|---|---|---|---|

| Malondialdehyde (MDA) | Commercial Assay Kit | Decreased levels in response to this compound. | nih.govresearchgate.net |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA | Decreased levels in response to this compound. | nih.govresearchgate.net |

| GSH/GSSG Ratio | Commercial Assay Kit | Increased ratio, indicating enhanced antioxidant capacity. | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Not specified | Reduced production in HaCaT cells. | caymanchem.com |

Analysis of Mitochondrial Function and Intracellular Calcium Levels

The assessment of mitochondrial function is a critical aspect of understanding the cellular impact of this compound. Researchers frequently evaluate the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis. researchgate.netnih.gov A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can trigger the apoptotic cascade. nih.gov Studies have shown that treatment with a formula containing this compound can suppress the disruption of mitochondrial membrane potential. d-nb.info